N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

Catalog No.
S12868811
CAS No.
M.F
C39H41N3O8S
M. Wt
714.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

Product Name

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

IUPAC Name

benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate

Molecular Formula

C39H41N3O8S

Molecular Weight

714.8 g/mol

InChI

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/i23+1,36+1,40+1

InChI Key

ZOUVMBFVVPMFTH-DKLJFLSFSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)NC(CSCC2=CC=CC=C2)C(=O)[15NH][13CH2][13C](=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a complex peptide compound characterized by its unique structure which includes several modifications. The full chemical name reflects the presence of various functional groups and amino acids, specifically:

  • N-Cbz: A benzyloxycarbonyl protecting group at the N-terminus.
  • O-Bzl: A benzyloxy group attached to the L-glutamic acid residue.
  • S-Bzl: A benzylic sulfur connected to L-cysteine.
  • Gly: Glycine as part of the peptide sequence.
  • Isotopes: The presence of carbon-13 and nitrogen-15 isotopes enhances its utility in studies requiring labeled compounds.

The molecular formula for this compound is C39H41N3O8S, with a molecular weight of approximately 707.83 g/mol .

Typical of peptides and derivatives. These include:

  • Hydrolysis: Under acidic or basic conditions, the peptide bonds can be cleaved, releasing individual amino acids.
  • Reduction: The disulfide bonds formed between cysteine residues can be reduced to yield free thiol groups.
  • Coupling Reactions: The benzyloxycarbonyl and benzyloxy groups can be removed under specific conditions to facilitate further coupling with other amino acids or molecules.

These reactions are crucial for modifying the peptide for various applications in biochemical research and drug development .

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N exhibits significant biological activity due to its structural components. The amino acids involved contribute to various physiological functions:

  • L-glutamic acid: Often involved in neurotransmission and metabolic processes.
  • L-cysteine: Plays a role in protein synthesis and is a precursor for glutathione, an important antioxidant.
  • Glycine: Functions as an inhibitory neurotransmitter in the central nervous system.

The incorporation of isotopes allows for tracking and studying metabolic pathways in biological systems, making this compound valuable in pharmacokinetics and drug metabolism studies .

Synthesis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications. Key steps include:

  • Preparation of Resin: The starting resin is functionalized to attach the first amino acid.
  • Coupling: Each subsequent amino acid is coupled using activating agents like HOBt or DIC to form peptide bonds.
  • Deprotection: Protective groups (e.g., Cbz) are removed selectively to expose reactive sites for further coupling.
  • Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid or similar reagents.

This method ensures high purity and yield while minimizing side reactions .

The applications of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N span various fields:

  • Biochemical Research: Used as a model compound for studying peptide interactions and modifications.
  • Drug Development: Serves as a building block for synthesizing therapeutic peptides that target specific biological pathways.
  • Diagnostic Tools: The isotopic labeling enables its use in imaging studies and metabolic tracing in vivo.

These applications highlight its versatility in both academic research and pharmaceutical industries .

Interaction studies involving N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N focus on its binding affinities with receptors or enzymes. Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) can be employed to assess these interactions. Understanding these interactions is crucial for elucidating the compound's biological roles and potential therapeutic effects .

Several compounds share structural similarities with N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey FeaturesUniqueness
N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15NC24H30N2O5SContains Boc protecting groupSimpler structure without glutamic acid
N-Acetyl-L-CysteineC5H9NO3SAcetylated cysteine derivativeCommon antioxidant used clinically
L-glutathioneC10H17N3O6STripeptide composed of glutamate, cysteine, glycineNaturally occurring antioxidant

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N stands out due to its complex structure incorporating multiple protective groups and isotopes, which enhance its utility in advanced biochemical applications .

The compound N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a tripeptide derivative with multiple protective groups and isotopic labels. Its systematic IUPAC name, benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate, reflects its structural complexity.

Molecular Composition

The molecular formula is C39H41N3O8S, with a molecular weight of 714.85 g/mol. Key structural features include:

  • N-Cbz (Benzyloxycarbonyl): Protects the N-terminal amine of glutamic acid.
  • O-Bzl (Benzyl): Protects the γ-carboxyl group of glutamic acid.
  • S-Bzl (Benzyl): Protects the thiol group of cysteine.
  • Gly-OBzl: A benzyl ester protecting the C-terminal carboxyl group of glycine.
  • Isotopic Labels: Two carbon-13 atoms at the glycine carbonyl and one nitrogen-15 at the peptide bond.

Table 1: Structural Components of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

ComponentPositionFunction
Cbz (Z)N-terminal GluPrevents undesired reactions
O-Bzlγ-COO− of GluEnhances solubility in organic solvents
S-BzlCysteine thiolAvoids disulfide formation
OBzlC-terminal GlyStabilizes carboxyl group
13C2,15NGly carbonyl/amideFacilitates isotopic tracing

The benzyl-based protections (Cbz, Bzl) are critical for preventing side reactions during solid-phase peptide synthesis. The isotopic labels enable precise tracking in mass spectrometry studies.

Historical Development of Protected Peptide Derivatives

The synthesis of complex peptides like N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N relies on protective group strategies pioneered in the early 20th century.

Evolution of Protective Groups

  • Acyl Groups (Pre-1930s): Early peptide syntheses used formyl or acetyl groups, but these required harsh deprotection conditions that degraded peptide bonds.
  • Bergmann-Zervas Breakthrough (1932): Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group, a urethane-type protection removable via catalytic hydrogenation or mild acidolysis. This innovation enabled controlled peptide elongation without racemization.
  • Benzyl Esters: Parallel developments utilized benzyl esters (OBzl) to protect carboxyl groups, as seen in the γ-position of glutamic acid in this compound.

Impact on Modern Synthesis

The Cbz and Bzl groups remain foundational in peptide chemistry due to their orthogonality—compatibility with other protections like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). For example, the S-benzyl group in cysteine prevents unwanted disulfide bonds, while the O-benzyl group in glutamic acid ensures solubility during coupling reactions.

Role of Isotopic Labeling in Modern Peptide Chemistry

The 13C2 and 15N labels in N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N exemplify the integration of isotopic labeling into peptide research.

Applications of Isotopic Labels

  • Mass Spectrometry: Labels provide distinct mass shifts, enabling unambiguous identification in complex mixtures. For instance, the 13C2 label increases the glycine fragment mass by 2 Da, while 15N alters the amide bond mass.
  • Metabolic Tracing: In vivo studies use 13C/15N-labeled peptides to track incorporation into proteins or metabolic pathways.
  • Quantitative Proteomics: Isotopic tags like tandem mass tags (TMT) rely on similar principles for multiplexed peptide quantification.

Case Study: Synthesis of Labeled Peptides

The glycine residue in this compound is labeled at its carbonyl (13C) and amide (15N) positions. This specificity requires:

  • 13C-Labeled Benzyl Chloroformate: For introducing 13C at the glycine carbonyl.
  • 15N-Labeled Amino Groups: Achieved via 15N-enriched ammonia during solid-phase synthesis.

XLogP3

5.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

714.26518101 g/mol

Monoisotopic Mass

714.26518101 g/mol

Heavy Atom Count

51

Dates

Modify: 2024-08-10

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